Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate
Overview
Description
This compound belongs to the class of piperidine derivatives and has a molecular formula of C14H18N2O4.
Biochemical Analysis
Biochemical Properties
Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate plays a crucial role in biochemical reactions, particularly in the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine, thereby enhancing cholinergic transmission. This interaction is significant in the context of neurodegenerative diseases such as Alzheimer’s, where acetylcholine levels are typically reduced.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of acetylcholinesterase can lead to increased acetylcholine levels, which in turn can activate cholinergic receptors and modulate intracellular signaling pathways. Additionally, this compound has been found to possess antimicrobial, antifungal, and antitumor properties, indicating its broad spectrum of cellular effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with acetylcholinesterase. The compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This inhibition results in increased acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. Furthermore, this compound may also interact with other biomolecules, contributing to its antimicrobial and antitumor activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of acetylcholinesterase and prolonged cholinergic transmission.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including neurotoxicity and hepatotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites. These metabolic processes can influence the compound’s efficacy and toxicity. Additionally, this compound may affect metabolic flux and alter metabolite levels, further impacting cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. Its distribution within the body can influence its therapeutic and toxic effects. For example, this compound’s ability to cross the blood-brain barrier is crucial for its effects on the central nervous system.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy. For instance, the presence of this compound in the synaptic cleft is essential for its inhibition of acetylcholinesterase and enhancement of cholinergic transmission.
Preparation Methods
The synthesis of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate typically involves the reaction of 2-nitrobenzaldehyde with ethyl isonipecotate in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups using reagents like sodium methoxide.
Scientific Research Applications
Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate: Similar in structure but with the nitro group at a different position, leading to different chemical and biological properties.
Ethyl 1-(3-nitro-2-thienyl)piperidine-4-carboxylate: Contains a thienyl group instead of a phenyl group, resulting in distinct reactivity and applications.
Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate:
Properties
IUPAC Name |
ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-2-20-14(17)11-7-9-15(10-8-11)12-5-3-4-6-13(12)16(18)19/h3-6,11H,2,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUDBYWWBRXWSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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